3-[Ethyl(methyl)amino]propanenitrile
Overview
Description
3-[Ethyl(methyl)amino]propanenitrile is a synthetic compound with varied applications in organic chemistry. Known for its distinctive chemical structure featuring an ethyl group, a methylamino group, and a nitrile group, it has potential utility in research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Via Reductive Amination: An aldehyde or ketone precursor can be reacted with methylamine under hydrogenation conditions to introduce the methylamino group. The reaction can be catalyzed by palladium on carbon or Raney nickel.
Nitrile Introduction: This involves the nucleophilic substitution of a halide precursor with a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods: Production on an industrial scale may employ continuous flow reactors to maximize yields and ensure the purity of the product. Reaction conditions, including temperature and pressure, are optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation to form corresponding oximes or amides under appropriate conditions.
Reduction: Can be reduced to primary amines using hydrogenation or hydride transfer reagents.
Substitution: The nitrile group can be involved in nucleophilic substitution reactions, often forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium.
Substitution: Alkyl halides and sodium cyanide.
Major Products:
From oxidation: Oximes or amides.
From reduction: Primary amines.
From substitution: Various cyanides or nitriles.
Scientific Research Applications
3-[Ethyl(methyl)amino]propanenitrile is valuable in several fields:
Chemistry: Serves as an intermediate in organic synthesis and the creation of more complex molecules.
Biology: Used in the synthesis of certain biomolecules or as a probe in biochemical assays.
Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, resins, and other materials requiring nitrile groups.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3-[Ethyl(methyl)amino]propanenitrile exerts effects varies with its application. In synthetic chemistry, it participates in nucleophilic substitutions and reductions. In biological systems, its activity would depend on the enzymes and molecular pathways involved in its metabolism.
Comparison with Similar Compounds
Comparison with Other Compounds:
Propionitrile: Lacks the methylamino group, making it less versatile in certain reactions.
2-Amino-2-methylpropanenitrile: Similar in functionality but the positioning of the amino group changes its reactivity and applications.
Similar Compounds List:
Propionitrile
2-Amino-2-methylpropanenitrile
3-Aminopropanenitrile
Each compound has its own unique reactivity and uses, but 3-[Ethyl(methyl)amino]propanenitrile stands out due to its specific combination of functional groups that confer versatile chemical properties.
Properties
IUPAC Name |
3-[ethyl(methyl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8(2)6-4-5-7/h3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZSWBPZWOQXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297067 | |
Record name | 3-(Ethylmethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-09-5 | |
Record name | 3-(Ethylmethylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55619-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethylmethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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